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Compound of Interest

Compound Name:
2-(2-Chloro-5-cyanophenyl)acetic

acid

Cat. No.: B13151834

Get Quote

Executive Summary & Compound Identity
2-(2-Chloro-5-cyanophenyl)acetic acid is a critical disubstituted phenylacetic acid

intermediate, often employed in the synthesis of bioactive scaffolds. Its structural integrity is

defined by the specific 1,2,5-substitution pattern on the benzene ring.

CAS Number: 1261849-84-6[1]

Molecular Formula: C9H6ClNO2[1]

Molecular Weight: 195.60 g/mol

Key Functional Groups: Carboxylic acid (-COOH), Nitrile (-CN), Aryl Chloride (-Cl).

Analytical Challenge: Distinguishing this specific regioisomer from its likely synthetic

byproducts (e.g., the 2-chloro-4-cyano isomer) requires precise interpretation of aromatic

coupling constants (

-values) and chemical shift perturbations.
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Structural Dissection & Predicted NMR Profile
To ensure accurate assignment, we must first predict the spin system based on the specific

substitution pattern: 1-acetic acid, 2-chloro, 5-cyano.

Proton Assignment Strategy
The aromatic region (approx. 7.0 – 8.0 ppm) will display a characteristic AMX or ABX spin

system depending on the magnetic field strength.
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Expert Insight: The cyano group (-CN) is a strong electron-withdrawing group (EWG),

significantly deshielding the protons at positions 4 and 6. H-6 is expected to be the most

downfield aromatic signal due to the combined deshielding effects of the ortho-cyano and ortho-

methylene groups.

Comparative Analysis: Solvent Selection (DMSO-d₆
vs. CDCl₃)
The choice of deuterated solvent fundamentally alters the spectral appearance, affecting

resolution and the visibility of exchangeable protons.

Table 1: Solvent Performance Comparison
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Feature
DMSO-d₆

(Recommended)
CDCl₃ (Alternative) Impact on Analysis

Solubility Excellent Moderate to Low

DMSO ensures

complete dissolution

of the polar acid,

preventing

concentration-

dependent shifts.

-COOH Visibility
High (Broad singlet

~12.5 ppm)

Low (Often

invisible/broad)

DMSO forms strong

H-bonds, stabilizing

the acid proton for

integration.

Water Peak
Distinct signal at

~3.33 ppm
Variable (~1.56 ppm)

In DMSO, the water

peak can obscure the

methylene (-CH₂-)

signal if the sample is

"wet".

Resolution
Good, but higher

viscosity

Excellent (Sharper

lines)

CDCl₃ offers slightly

better resolution for

resolving the fine

meta-coupling (

Hz).

Recommendation:
Use DMSO-d₆ for routine purity assay to ensure the carboxylic acid proton is visible and

integrates correctly (1H). Use CDCl₃ only if high-resolution analysis of the aromatic splitting

patterns is required to distinguish subtle isomers and if solubility permits.

Comparative Analysis: Impurity Profiling (Isomer
Differentiation)
The most common synthetic impurity is the 2-chloro-4-cyanophenylacetic acid regioisomer.

Differentiating these requires analyzing the aromatic splitting patterns.
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Workflow: Distinguishing the 2,5-Isomer (Target) from
the 2,4-Isomer (Impurity)

Target (2-Cl, 5-CN):

Pattern: Two doublets (d) and one doublet of doublets (dd).

Logic: No protons are isolated; all have at least one ortho or meta neighbor.

Impurity (2-Cl, 4-CN):

Structure: 1-acetic, 2-chloro, 4-cyano. Protons are at 3, 5, 6.

Pattern:One Singlet (s) and two Doublets (d).

Logic: H-3 is isolated between the Cl and CN groups (para to each other). It appears as a

sharp singlet (or very fine doublet due to long-range coupling).

Critical QC Check: If you observe a sharp aromatic singlet at ~7.8-8.0 ppm, your sample likely

contains the 2,4-isomer.

Experimental Protocol
Follow this standardized protocol to generate reproducible, publication-quality spectra.

Step-by-Step Methodology
Sample Preparation:

Weigh 10-15 mg of the solid acid into a clean vial.

Add 0.6 mL of DMSO-d₆ (99.9% D).

Tip: If the water peak (3.33 ppm) interferes with the methylene signal (~3.7 ppm), add 1-2

drops of D₂O to shift the exchangeable peaks, or use a "dry" ampoule of solvent.

Acquisition Parameters (Standard 400 MHz):

Pulse Angle: 30° or 90°.
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Relaxation Delay (D1): ≥ 5 seconds (Critical for accurate integration of the -COOH proton).

Scans (NS): 16 or 32.

Temperature: 298 K (25°C).

Processing:

Referencing: Set the residual DMSO pentet center to 2.50 ppm.

Phasing: Ensure the baseline is flat, especially around the broad -COOH peak.

Integration: Normalize the methylene singlet (-CH₂-) to 2.00.

Visualization of Analytical Logic
The following diagram illustrates the decision tree for verifying the compound's identity and

selecting the appropriate solvent system.
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Figure 1: Analytical workflow for solvent selection and regioisomer differentiation based on

aromatic coupling patterns.

References
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred

Solvents Used in Process and Green Chemistry. Organic Process Research & Development,

20(3), 661-667. Retrieved from [Link]

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common

Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-

7515. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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